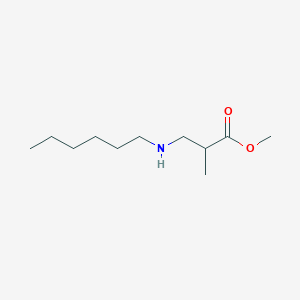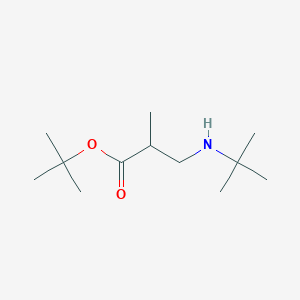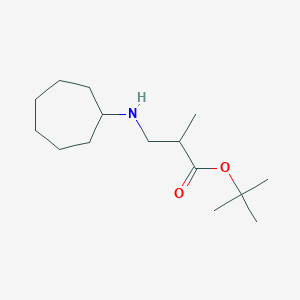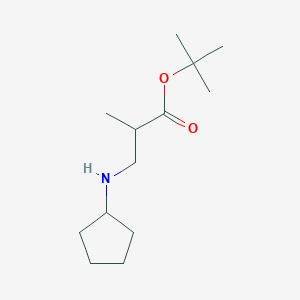![molecular formula C18H29NO2 B6340317 tert-Butyl 2-methyl-3-[(4-phenylbutan-2-yl)amino]propanoate CAS No. 1221341-92-9](/img/structure/B6340317.png)
tert-Butyl 2-methyl-3-[(4-phenylbutan-2-yl)amino]propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is an ester, which is a class of organic compounds that react with water to produce alcohols and organic or inorganic acids . Esters are commonly used in a wide variety of applications from plastics to pharmaceuticals .
Molecular Structure Analysis
The compound contains a tert-butyl group, a phenyl group, and an amino group attached to a propanoate backbone . The presence of these functional groups will influence the compound’s physical and chemical properties .Chemical Reactions Analysis
Esters can undergo a number of reactions. They can be hydrolyzed back into their constituent alcohols and acids. They can also react with bases to form carboxylates and alcohols .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Factors such as polarity, molecular weight, and functional groups all influence properties such as solubility, melting point, and reactivity .Aplicaciones Científicas De Investigación
Organometallic Chemistry in Medicinal Applications
In the realm of medicinal organometallic chemistry, there's a growing interest in the stereoselective synthesis of complex structures that incorporate organometallic moieties as isosteric substitutes for organic drug candidates. A study conducted by Patra, Merz, and Metzler‐Nolte (2012) explores the synthesis and characterization of planar chiral (η6-arene)Cr(CO)3 containing carboxylic acid derivatives. These derivatives were synthesized and evaluated for their potential in creating bioorganometallic analogues based on the naturally occurring antibiotic platensimycin. However, the synthesized compounds did not exhibit significant antibacterial activity (Patra, Merz, & Metzler‐Nolte, 2012).
Metabolic Studies in Thermophilic Archaea
The metabolic pathways of an extremely thermophilic sulfur-dependent anaerobic archaeon were explored by Rimbault et al. (1993). Their research analyzed organic acids as tert-butyldimethylsiyl derivatives, identifying a variety of acids including propanoic and 2-methylpropanoic acids. This study offers insight into the metabolic diversity in extreme environments and the potential of these pathways in biotechnological applications (Rimbault et al., 1993).
Enantioselective Synthesis in Neuroexcitant Analogues
Pajouhesh et al. (2000) focused on the enantioselective synthesis of both enantiomers of 2-amino-3-(3-hydroxy-5-tert-butylisoxazol-4-yl) propanoic acid (ATPA), an analogue of the neuroexcitant AMPA. This research contributes to the understanding of the structural requirements for neuroexcitation and could aid in the development of new neuroactive compounds (Pajouhesh et al., 2000).
Antimicrobial Agent Synthesis
Doraswamy and Ramana (2013) investigated the synthesis of substituted phenyl azetidines as potential antimicrobial agents. Their research demonstrated the synthesis of various compounds and their characterization, providing a basis for further exploration of azetidine derivatives in antimicrobial therapy (Doraswamy & Ramana, 2013).
Catalytic Epoxidation in Organic Synthesis
Hossain et al. (2019) examined the use of dioxidomolybdenum(VI) complexes with tridentate aminoalcohol phenol ligands for the catalytic epoxidation of olefins. This research highlights the potential of these complexes in organic synthesis, particularly in the selective epoxidation of olefins, which is a valuable reaction in the synthesis of various organic compounds (Hossain et al., 2019).
Safety and Hazards
Propiedades
IUPAC Name |
tert-butyl 2-methyl-3-(4-phenylbutan-2-ylamino)propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29NO2/c1-14(17(20)21-18(3,4)5)13-19-15(2)11-12-16-9-7-6-8-10-16/h6-10,14-15,19H,11-13H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFAQPKYRXXXRNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=CC=C1)NCC(C)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 3-{[2-(piperidin-1-yl)ethyl]amino}butanoate](/img/structure/B6340238.png)
![Methyl 3-[(3-butoxypropyl)amino]butanoate](/img/structure/B6340246.png)
![Methyl 2-methyl-3-{[2-(pyrrolidin-1-yl)ethyl]amino}propanoate](/img/structure/B6340250.png)
![Methyl 2-methyl-3-{[2-(piperidin-1-yl)ethyl]amino}propanoate](/img/structure/B6340252.png)



![Methyl 3-[(3-butoxypropyl)amino]-2-methylpropanoate](/img/structure/B6340273.png)

![tert-Butyl 2-methyl-3-{[3-(propan-2-yloxy)propyl]amino}propanoate](/img/structure/B6340292.png)

![tert-Butyl 3-{[(4-chlorophenyl)methyl]amino}-2-methylpropanoate](/img/structure/B6340302.png)
![tert-Butyl 2-methyl-3-[(thiophen-2-ylmethyl)amino]propanoate](/img/structure/B6340320.png)
![tert-Butyl 3-{[5-(diethylamino)pentan-2-yl]amino}-2-methylpropanoate](/img/structure/B6340326.png)